molecular formula C26H44N4O15 B589067 Tetra-N-acetyl Kanamycin A CAS No. 20399-23-9

Tetra-N-acetyl Kanamycin A

Cat. No.: B589067
CAS No.: 20399-23-9
M. Wt: 652.651
InChI Key: GWGDIANBIMNRQW-OBHSWUIPSA-N
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Description

Tetra-N-acetyl Kanamycin A is a derivative of Kanamycin A, an aminoglycoside antibiotic. Kanamycin A is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is synthesized by acetylating the amino groups of Kanamycin A, which can alter its pharmacokinetic properties and potentially reduce its toxicity.

Mechanism of Action

Target of Action

Tetra-N-acetyl Kanamycin A, like other aminoglycosides, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell .

Mode of Action

The compound interacts with its target by binding to the 30S ribosomal subunit, causing a misreading of t-RNA . This interaction disrupts the normal process of protein synthesis, leaving the bacterium unable to synthesize proteins vital to its growth . Specifically, Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit .

Biochemical Pathways

The biochemical pathways affected by this compound involve the process of protein synthesis. By binding to the 30S ribosomal subunit, the compound disrupts the normal decoding of mRNA, leading to errors in protein synthesis . This disruption can lead to the death of the bacterial cell, as it is unable to produce the proteins necessary for its survival .

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis, which leads to the death of the bacterial cell . By causing a misreading of t-RNA, the compound prevents the bacterium from producing the proteins it needs to survive . This makes it an effective antibacterial agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, environmental conditions that affect bacterial respiration have been reported to result in changes to aminoglycoside susceptibility and uptake

Biochemical Analysis

Biochemical Properties

Tetra-N-acetyl Kanamycin A, like other aminoglycosides, interacts with various enzymes and proteins in bacterial cells. It primarily binds to the bacterial ribosome, thereby inhibiting protein synthesis and generating errors in the translation of the genetic code

Cellular Effects

This compound exerts significant effects on bacterial cells. By binding to the bacterial ribosome, it disrupts protein synthesis, leading to the production of faulty proteins that can impair cell function . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of protein synthesis at the molecular level. It binds to the bacterial ribosome, causing misreading of the genetic code and leading to the production of faulty proteins . This binding interaction is key to its antibiotic activity.

Dosage Effects in Animal Models

These studies have shown that the effects of aminoglycosides can vary with different dosages, with potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of aminoglycoside antibiotics. These pathways involve various enzymes and cofactors, and can impact metabolic flux and metabolite levels

Subcellular Localization

The subcellular localization of this compound is likely to be similar to that of other aminoglycosides, which are known to localize to the bacterial ribosome This localization is key to their function as inhibitors of protein synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-N-acetyl Kanamycin A involves the acetylation of Kanamycin A. The process typically includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of Kanamycin A are protected using benzyl or other suitable protecting groups.

    Acetylation: The protected Kanamycin A is then reacted with acetic anhydride in the presence of a base such as pyridine to acetylate the amino groups.

    Deprotection: The protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Protection and Acetylation: Using industrial reactors, the protection and acetylation steps are carried out with precise control over reaction conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as crystallization, chromatography, or a combination of both to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Tetra-N-acetyl Kanamycin A undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate Kanamycin A.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: Kanamycin A.

    Oxidation: Oxidized derivatives of this compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Tetra-N-acetyl Kanamycin A has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of acetylation on the properties of aminoglycosides.

    Biology: Investigated for its potential to reduce the toxicity of Kanamycin A while retaining antibacterial activity.

    Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties.

    Industry: Utilized in the development of new antibiotics and as a reference compound in quality control.

Comparison with Similar Compounds

Similar Compounds

    Kanamycin A: The parent compound, known for its broad-spectrum antibacterial activity.

    Tobramycin: Another aminoglycoside antibiotic with similar antibacterial properties.

    Gentamicin: A widely used aminoglycoside with a broader spectrum of activity.

Uniqueness

Tetra-N-acetyl Kanamycin A is unique due to its acetylated amino groups, which can alter its pharmacokinetic properties and potentially reduce its toxicity compared to Kanamycin A. This modification can make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4,6-diacetamido-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N4O15/c1-8(32)27-6-14-18(37)20(39)21(40)26(42-14)45-24-13(29-10(3)34)5-12(28-9(2)33)23(22(24)41)44-25-19(38)16(30-11(4)35)17(36)15(7-31)43-25/h12-26,31,36-41H,5-7H2,1-4H3,(H,27,32)(H,28,33)(H,29,34)(H,30,35)/t12-,13+,14-,15-,16+,17-,18-,19-,20+,21-,22-,23+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGDIANBIMNRQW-OBHSWUIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N4O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858435
Record name N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20399-23-9
Record name N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: Why is Tetra-N-acetyl Kanamycin A used as a starting material for synthesizing new Kanamycin derivatives?

A1: The research highlights this compound as a valuable starting point for chemical modification due to its defined structure and the presence of reactive groups. Specifically, the papers focus on manipulating the C2 and C6 positions of the 3-amino-glucose moiety within the Kanamycin A structure [, ].

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